1,7-Dimethylguanosine

Beschreibung

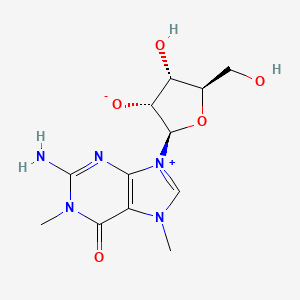

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26624-46-4 |

|---|---|

Molekularformel |

C12H17N5O5 |

Molekulargewicht |

311.29 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(2-amino-1,7-dimethyl-6-oxopurin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |

InChI |

InChI=1S/C12H17N5O5/c1-15-4-17(11-8(20)7(19)5(3-18)22-11)9-6(15)10(21)16(2)12(13)14-9/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,14)/t5-,7-,8-,11-/m1/s1 |

InChI-Schlüssel |

AISVAXNALHBFPC-IOSLPCCCSA-N |

SMILES |

CN1C=[N+](C2=C1C(=O)N(C(=N2)N)C)C3C(C(C(O3)CO)O)[O-] |

Isomerische SMILES |

CN1C=[N+](C2=C1C(=O)N(C(=N2)N)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |

Kanonische SMILES |

CN1C=[N+](C2=C1C(=O)N(C(=N2)N)C)C3C(C(C(O3)CO)O)[O-] |

Andere CAS-Nummern |

69453-64-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

1,7-dimethylguanosine |

Herkunft des Produkts |

United States |

Discovery and Initial Characterization of 1,7 Dimethylguanosine

Historical Investigations into Purine (B94841) Nucleoside Methylation

The study of nucleic acid methylation began with the discovery of covalently modified bases in genetic material. bmj.com Early research in the mid-20th century established that while bacteria could methylate both adenine (B156593) and cytosine residues, higher organisms primarily featured methylated cytosines. frontiersin.org These initial findings paved the way for understanding the role of methylation in various biological processes. For instance, in bacteria, DNA methylation was identified as a key component of restriction-modification systems, a defense mechanism against foreign DNA. bmj.com

The 1960s saw focused investigations into the methylation of naturally occurring purine nucleosides, laying the groundwork for identifying more complex modified bases. acs.orgacs.org A significant breakthrough came in the 1970s when researchers proposed that specific methylation patterns could act as epigenetic switches, regulating gene activity without altering the DNA sequence itself. bmj.com The development of new analytical techniques was crucial to advancing this field. Early methods relied on chromatography to separate methylated from unmethylated bases. frontiersin.org Later, the use of methylation-sensitive restriction enzymes, such as HpaII and MspI, combined with Southern blot hybridization or PCR, allowed for the detailed study of methylation patterns at specific sites within the genome. bmj.comfrontiersin.org These historical investigations into the methylation of purines like guanosine (B1672433) created the scientific context necessary for the eventual identification of hypermethylated nucleosides such as 1,7-Dimethylguanosine.

Identification as a Product in Biological Systems

This compound was identified as a product of both chemical and enzymatic methylation in biological systems, particularly within tRNA. researchgate.net Research demonstrated its formation in vitro in Escherichia coli B tRNA when exposed to high concentrations of the methylating agent dimethyl sulphate. nih.gov The dialkylated compound was recovered primarily as derivatives whose spectral and chromatographic characteristics were confirmed against an authentic sample. researchgate.net

Subsequent in vivo studies confirmed its presence in mammalian systems. After administering a high dose of the carcinogen dimethylnitrosamine to rats, this compound was detected in the tRNA of the liver. nih.gov A time-course analysis of nucleic acid methylation revealed that this dialkylated product persisted in rat liver tRNA even after the major alkylation product, 7-methylguanine, had almost completely disappeared. nih.gov Further studies found this compound in both the liver and kidney tRNA of rats exposed to even low doses of dimethylnitrosamine. researchgate.net

Research into the enzymatic formation of this compound showed that kidney extracts had a higher capacity for producing this compound compared to liver extracts, suggesting tissue-specific differences in tRNA methylase activity. researchgate.net The immediate precursor in the enzymatic formation of this compound in tRNA is believed to be 1-methylguanosine (B33566). The enzymes responsible for the N2,N2-dimethylguanosine modification in tRNA, known as Trm1 in yeast and TRMT1 in humans, belong to a well-characterized family of methyltransferases, highlighting the specific enzymatic pathways that can lead to methylated guanosine derivatives. plos.orgresearchgate.netcathdb.info

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3R,4S,5R)-2-(2-amino-1,7-dimethyl-6-oxopurin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate | nih.gov |

| Chemical Formula | C₁₂H₁₇N₅O₅ | nih.gov |

| Molecular Weight | 311.29 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| InChIKey | AISVAXNALHBFPC-IOSLPCCCSA-N | nih.gov |

| Canonical SMILES | CN1C=N+[C@H]3C@@H[O-] | nih.gov |

| Class | Purine nucleosides | |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylguanosine |

| 7-methylguanine |

| Adenine |

| Cytosine |

| Dimethyl sulphate |

| Dimethylnitrosamine |

| Guanine (B1146940) |

| HpaII |

| MspI |

Biosynthesis and Formation Pathways of 1,7 Dimethylguanosine

Enzymatic Methylation Pathways Leading to 1,7-Dimethylguanosine

The formation of this compound is a nuanced process involving specific enzymatic activities. This modified ribonucleoside is created through the enzymatic methylation of tRNA.

Role of S-Adenosylmethionine (SAM) as a Methyl Donor

A common cosubstrate, S-Adenosylmethionine (SAM), is central to numerous metabolic pathways, including the methylation of nucleic acids. wikipedia.org It serves as the primary methyl donor in the enzymatic synthesis of this compound. mdpi.com The methyl group from SAM is transferred to the guanosine (B1672433) base by a methyltransferase enzyme. biosynth.com This process is a key step in the post-transcriptional modification of tRNA.

Identification of 1-Methylguanosine (B33566) as a Precursor

Research indicates that 1-methylguanosine is the immediate precursor in the enzymatic formation of this compound within tRNA. This suggests a sequential methylation process where guanosine is first methylated at the N1 position to form 1-methylguanosine, which is then further methylated at the N7 position to yield this compound.

Differential Enzymatic Formation in Mammalian Tissues (e.g., Kidney vs. Liver)

Studies have shown that the enzymatic production of this compound varies between different mammalian tissues. Notably, the kidney exhibits a higher capacity for producing this compound compared to the liver. In fact, the amount of this compound produced by kidney enzyme extracts has been observed to be three times higher than that produced by liver extracts. researchgate.net This differential activity suggests tissue-specific roles or regulation of the tRNA methylating enzymes responsible for its synthesis.

Chemical Methylation of Transfer RNA (tRNA) Resulting in this compound

Beyond enzymatic pathways, this compound can also be formed through the chemical methylation of tRNA, particularly in response to certain external agents.

Formation in Response to Exogenous Methylating Agents (e.g., Dimethylnitrosamine)

Exposure to potent methylating agents, such as the carcinogen dimethylnitrosamine, can lead to the chemical formation of this compound in tRNA. nih.gov This has been observed in rat liver tRNA following the administration of dimethylnitrosamine. nih.gov The formation of this dialkylated product is a significant outcome of chemical alkylation of nucleic acids.

In Vitro and In Vivo Contexts of Chemical Formation

The chemical formation of this compound has been demonstrated in both laboratory settings (in vitro) and within living organisms (in vivo). nih.gov In vitro studies using dimethyl sulphate on Escherichia coli B tRNA have shown that high concentrations of the methylating agent result in significant amounts of this compound. nih.gov Similarly, in vivo experiments with rats administered a high dose of dimethylnitrosamine also revealed the presence of this compound in liver tRNA. nih.gov Interestingly, this chemically formed this compound appears to be more stable than the major alkylation product, 7-methylguanine, persisting in the tRNA long after the latter has been largely removed. nih.gov Further in vivo studies have detected this compound in the tRNA of both the liver and kidney of rats exposed to a low dose of dimethylnitrosamine. researchgate.net

| Context | Methylating Agent | Organism/System | Key Finding | Reference |

| In Vitro | Dimethyl sulphate | Escherichia coli B tRNA | High concentrations lead to significant formation of this compound. | nih.gov |

| In Vivo | Dimethylnitrosamine | Rat liver | Formation of this compound in tRNA is observed. | nih.gov |

| In Vivo | Dimethylnitrosamine | Rat liver and kidney | This compound is detected in tRNA even at low doses. | researchgate.net |

Biological Occurrence and Contextual Presence of 1,7 Dimethylguanosine

Detection in Transfer RNA (tRNA) from Various Biological Sources

1,7-Dimethylguanosine is formed through the enzymatic methylation of transfer RNA (tRNA). The immediate precursor for its formation in tRNA appears to be 1-methylguanosine (B33566). Studies have identified its presence in the tRNA of various organisms, often under conditions of high methylating activity.

Research has shown that this compound can be formed in significant amounts in the tRNA of Escherichia coli when exposed to high concentrations of the methylating agent dimethyl sulphate. nih.gov Furthermore, it has been detected in the liver tRNA of rats following the administration of a high dose of the carcinogen dimethylnitrosamine. nih.gov In these in vivo experiments, analysis revealed that this compound persisted in the rat-liver tRNA even after the major alkylation product, 7-methylguanine, had almost entirely disappeared. nih.gov The enzymatic methylation leading to this compound has been observed in rat kidney and liver tissues. nih.gov

Table 1: Detection of this compound in tRNA

| Biological Source | Context of Detection | Reference |

|---|---|---|

| Rat Liver | In vivo methylation after administration of dimethylnitrosamine. | nih.gov |

| Rat Liver & Kidney | Enzymatic methylation of tRNA. | nih.gov |

| Escherichia coli B | In vitro methylation with high concentrations of dimethyl sulphate. | nih.gov |

Metabolomic Detection in Biological Fluids

As a product of tRNA degradation, this compound is released into circulation and can be detected in various biological fluids. Its concentration in these fluids can serve as a metabolic marker.

Elevated levels of modified ribonucleosides, including this compound, have been noted in the serum of patients with uremia. contaminantdb.ca This accumulation is a characteristic feature of the metabolic disturbances associated with chronic kidney disease, where impaired renal function leads to the retention of various metabolic byproducts. jci.org

The presence of this compound in urine makes it a candidate for a non-invasive biomarker. It is excreted as a catabolite of RNA turnover. frontiersin.orgfrontiersin.org

Metabolomic studies have successfully identified this compound in urine samples. For instance, in the search for biomarkers for renal cell carcinoma (RCC), this compound was identified as part of a metabolite panel. frontiersin.orgfrontiersin.org This panel, which also included L-3-hydroxykynurenine and tetrahydroaldosterone-3-glucuronide, demonstrated the ability to distinguish between RCC and benign tumors. frontiersin.orgfrontiersin.org While it was also considered in urinary metabolomic analyses for other conditions such as prostate cancer, in some cases, the identified compound was determined to be an isomer, N2,N2-Dimethylguanosine, after detailed analysis. nih.govmdpi.com

Table 2: Research Findings on this compound in Urinary Metabolomics

| Study Focus | Finding | Significance | Reference |

|---|---|---|---|

| Renal Cell Carcinoma (RCC) | Identified as part of a three-metabolite panel in urine. | Helped distinguish RCC from benign samples with an AUC of 0.834 in the training set. | frontiersin.orgfrontiersin.org |

| Prostate Cancer | Considered as a potential identity for a detected metabolite. | The metabolite was ultimately confirmed to be the isomer N2,N2-Dimethylguanosine. | nih.govmdpi.com |

Research Implications and Potential Functional Significance of 1,7 Dimethylguanosine

Association with Aberrant Methylation Processes in Biological Systems

1,7-Dimethylguanosine is a dialkylated modified ribonucleoside that has been identified in transfer RNA (tRNA). Its formation is strongly associated with aberrant methylation events, particularly in the presence of high concentrations of methylating agents. researchgate.netnih.gov Research using the weak carcinogen dimethyl sulphate on Escherichia coli tRNA demonstrated that high amounts of this compound were formed during the tRNA methylation reaction under these conditions. nih.gov

Further in vivo studies have solidified this association with exposure to potent carcinogens. Following the administration of a high dose of the carcinogen dimethylnitrosamine to rats, this compound was detected in the animals' liver tRNA. nih.gov A significant finding from this research was the persistence of this compound in the liver tRNA; it remained present even when 7-methylguanine, the major product of the alkylation, had been almost entirely eliminated. nih.gov This persistence suggests a potential role for this specific hypermethylated nucleoside in the lasting biological effects of carcinogenic exposure.

Postulated Connections to Altered Cellular Pathways and Dysregulation

The formation of this compound through the hypermethylation of tRNA is postulated to be connected to the dysregulation of cellular pathways, a hallmark of carcinogenesis. researchgate.netnih.gov While specific pathways directly modulated by this compound are a subject of ongoing research, the underlying mechanism of aberrant tRNA modification is known to impact broad cellular functions. ijbs.com Disruptions in cell signaling and metabolic pathways are common consequences of genetic mutations and environmental factors, leading to conditions like cancer. news-medical.net

The methylation of tRNA is a critical post-transcriptional modification necessary for its structural stability and proper function in protein synthesis. ijbs.com The introduction of methyl groups is catalyzed by methyltransferase enzymes. ijbs.com An overabundance of methylating agents, such as certain chemical carcinogens, can overwhelm these highly regulated enzymatic systems, leading to abnormal modifications like the formation of this compound. nih.govnih.gov Such alterations can impair the fidelity of protein translation, which could contribute to the synthesis of aberrant proteins and the disruption of pathways that control cell growth, proliferation, and apoptosis, processes that are fundamental to cancer development. nih.gov

Research into its Utility as a Biomarker

Given its association with pathological processes, this compound has been investigated as a potential biomarker for disease. Modified nucleosides are often excreted in higher amounts from cancer cells due to their altered RNA and DNA metabolism, making them candidates for detection in biological fluids like urine and serum. nih.govmdpi.com

Metabolomic studies have explored the utility of this compound in distinguishing between malignant and benign conditions.

In the context of Renal Cell Carcinoma (RCC) , research has shown that this compound is a component of a promising biomarker panel. frontiersin.org A study utilizing liquid chromatography-mass spectrometry (LC-MS) to analyze urine metabolites developed a robust model to differentiate RCC from benign kidney tumors. frontiersin.orgresearchgate.net This model was based on a panel of three metabolites: L-3-hydroxykynurenine, this compound, and tetrahydroaldosterone-3-glucuronide. frontiersin.org The diagnostic performance of this metabolite panel demonstrated its potential for clinical application. frontiersin.org

Table 1: Performance of a Metabolite Panel Including this compound for Distinguishing Renal Cell Carcinoma (RCC) from Benign Tumors

| Dataset | Area Under the Curve (AUC) | Sensitivity | Specificity |

| Training Set | 0.834 | 0.741 | 0.794 |

| 10-fold Cross-Validation | 0.816 | 0.746 | 0.800 |

Data sourced from a study on urine metabolomics for RCC prediction. frontiersin.org

For Prostate Cancer , the role of this compound as a biomarker is less clear. In one urinary metabolomic analysis aimed at identifying biomarkers to differentiate prostate cancer from benign prostatic hyperplasia, a metabolite feature was initially considered to be either N2,N2-Dimethylguanosine or this compound. nih.gov However, upon detailed examination of the product ion spectrum, researchers concluded that it was unlikely for the ion to have resulted from the cleavage of this compound. nih.gov The identity of the metabolite was subsequently validated as N2,N2-Dimethylguanosine through comparison with an authentic standard, not this compound. nih.gov

Advanced Analytical Methodologies for 1,7 Dimethylguanosine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential first step in analyzing 1,7-Dimethylguanosine, serving to separate it from a multitude of other components present in biological extracts. researchgate.netthieme-connect.de This separation is crucial for accurate quantification and to reduce interference from other molecules. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation of modified nucleosides like this compound from complex mixtures such as urine or cell digests. researchgate.netnih.govnovapublishers.com The choice of stationary and mobile phases is critical and is tailored to the physicochemical properties of the analytes.

Reversed-phase (RP) HPLC, particularly with C18 stationary phases, is a commonly employed method. nih.govnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For the analysis of polar compounds like nucleosides, the mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govprotocols.io

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative for separating highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. mdpi.com This technique has shown excellent capability in resolving isomers of modified nucleosides, a significant challenge in the field. mdpi.com

The following table summarizes typical conditions used in HPLC methods for the analysis of modified nucleosides.

| Parameter | Description | Common Examples/Settings | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The solid material inside the column that interacts with the analytes. | Reversed-Phase: C18; HILIC: Amide | nih.govnih.govmdpi.com |

| Mobile Phase | The solvent that moves the sample through the column. | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | nih.govprotocols.io |

| Elution Mode | The process of changing the mobile phase composition over time. | Gradient elution (varying concentration of Mobile Phase B) | nih.govprotocols.io |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 1.0 mL/min | nih.govejgm.co.uk |

| Detection | The method used to visualize the separated compounds. | Photodiode Array (PDA) or UV Detector (e.g., at 254 nm) | nih.govejgm.co.uk |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Absolute Quantification

While HPLC provides separation, Mass Spectrometry (MS) offers highly specific and sensitive detection, making the combination of Liquid Chromatography-Mass Spectrometry (LC-MS) the gold standard for nucleoside analysis. researchgate.netrsc.org MS-based techniques can identify compounds based on their mass-to-charge ratio (m/z) and provide structural information through fragmentation. nih.gov

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for both the definitive identification and absolute quantification of this compound. researchgate.netthno.org In an LC-MS/MS experiment, the mass spectrometer isolates the parent ion corresponding to the mass of this compound, subjects it to fragmentation through collision-induced dissociation (CID), and then analyzes the resulting fragment ions. nih.gov This fragmentation pattern serves as a structural fingerprint, allowing for the differentiation of this compound from other isomers with the same mass, such as N²,N²-dimethylguanosine. nih.gov

For absolute quantification, a stable isotope-labeled internal standard of the analyte is often used. nih.govmdpi.com This standard, which is chemically identical to the target analyte but has a higher mass due to the incorporation of isotopes like ¹³C or ¹⁵N, is added to the sample in a known amount. mdpi.com By comparing the signal intensity of the endogenous analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations during sample preparation and analysis. nih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of quantification by specifically monitoring a predefined parent ion-to-fragment ion transition. researchgate.net

The table below details typical parameters for the MS analysis of dimethylated guanosines.

| Parameter | Description | Typical Setting | Reference |

|---|---|---|---|

| Ionization Technique | Method to generate ions from the analyte molecules. | Electrospray Ionization (ESI) | nih.gov |

| Ionization Mode | The polarity of the ions being analyzed. | Positive Mode | nih.gov |

| Analysis Mode | The type of MS experiment being performed. | Tandem MS (MS/MS) | nih.govresearchgate.net |

| Quantification Method | Technique for determining the amount of analyte. | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) | researchgate.net |

| Parent Ion (Precursor) | The mass-to-charge ratio of the intact molecule selected for fragmentation. | m/z for Dimethylguanosine | massbank.eu |

| Fragment Ion (Product) | Specific ions generated from the fragmentation of the parent ion. | Characteristic product ions of the guanosine (B1672433) base | nih.gov |

Methodological Challenges and Advancements in Detection from Complex Biological Matrices

The analysis of this compound from biological matrices like urine, plasma, or tissue extracts presents several significant challenges. usask.ca These matrices are incredibly complex, containing thousands of endogenous components that can interfere with the analysis. spectroscopyonline.com

Methodological Challenges:

Matrix Effects: Co-eluting substances from the biological sample can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement. researchgate.netspectroscopyonline.com This can significantly impact the accuracy and precision of quantification.

Isomer Differentiation: A major challenge is the presence of numerous structural isomers of modified nucleosides. mdpi.com For example, this compound, N²-methylguanosine (m²G), 1-methylguanosine (B33566) (m¹G), and 7-methylguanosine (B147621) (m⁷G) have different structures but some have very similar properties, and dimethylated isomers have identical molecular weights, making them indistinguishable by a single stage of mass spectrometry alone. nih.gov Their separation requires high-resolution chromatography and their differentiation relies on unique fragmentation patterns in MS/MS. nih.govmdpi.com

Low Abundance: Modified nucleosides are often present at very low concentrations (nanomolar to picomolar range) in biological fluids, demanding highly sensitive analytical methods for their detection and quantification. mdpi.comupf.edu

Sample Preparation: Effective sample preparation is critical to remove interfering substances like proteins and salts and to concentrate the analyte. usask.cabiotage.com Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are often required, but these multi-step processes can introduce variability and potential loss of the analyte. nih.govusask.ca

Advancements in Detection: Significant progress has been made to overcome these challenges.

Advanced Sample Preparation: There is ongoing development in sample preparation techniques, such as the use of specific solid-phase extraction (SPE) columns, like those with phenylboronic acid sorbents for compounds with cis-diol groups, and supported liquid extraction (SLE) to improve cleanup efficiency and reduce matrix effects. nih.govresearchgate.netbiotage.com

Improved Chromatographic Separation: The development and application of HILIC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, have led to enhanced resolution, faster analysis times, and improved separation of closely related isomers. mdpi.combiomedpharmajournal.org

High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, provide high resolving power and mass accuracy. protocols.io This allows for more confident identification of compounds based on their exact mass, reducing ambiguity.

Novel Sequencing Techniques: For RNA analysis, new chemical and enzymatic methods coupled with high-throughput sequencing, such as m7G-quant-seq, have been developed. nih.govacs.org These methods can identify and quantify m⁷G modifications at single-nucleotide resolution within the RNA sequence itself, offering a different and powerful approach to studying RNA modifications. nih.govacs.org

Improved Purification Pipelines: Researchers have developed enhanced purification pipelines for specific RNA types (e.g., mRNA) that result in higher purity samples with no detectable contamination from other non-coding RNAs, enabling more accurate quantification of modifications like N²,N²-dimethylguanosine by LC-MS/MS. rsc.org

These ongoing advancements continue to improve the reliability, sensitivity, and specificity of methods for analyzing this compound and other modified nucleosides, facilitating a deeper understanding of their roles in biology and disease.

Future Directions and Research Perspectives for 1,7 Dimethylguanosine

Elucidation of Specific RNA Methyltransferases Governing its Enzymatic Synthesis

A primary focus for future research must be the identification and characterization of the enzyme or enzymes responsible for the synthesis of 1,7-Dimethylguanosine. It is understood that this modified ribonucleoside is formed through the enzymatic methylation of transfer RNA (tRNA). Research indicates that the immediate precursor in this biosynthetic pathway is 1-methylguanosine (B33566). This suggests that a specific RNA methyltransferase (MTase) catalyzes the addition of a second methyl group at the N7 position of a guanosine (B1672433) residue that is already methylated at the N1 position.

However, the specific methyltransferase that performs this crucial step has not yet been identified. The elucidation of this enzyme is paramount. Future research should focus on isolating and characterizing this putative "1-methylguanosine-N7-methyltransferase." This would involve screening for enzymatic activity in cell extracts known to produce this compound, followed by protein purification and gene identification. Identifying this enzyme will be the gateway to understanding the regulation of this compound levels in the cell and its potential dysregulation in disease.

Investigation of Precise Molecular Mechanisms Underlying its Biological Associations

The presence of this compound has been correlated with significant biological phenomena, yet the molecular mechanisms driving these associations are poorly understood. The compound is known to be formed in tRNA, and its levels are found to be elevated in connection with chemical carcinogenesis and the aberrant activity of tRNA methylases in tumor tissues. Furthermore, an accumulation of modified ribonucleosides, including what is likely this compound, is observed in the serum of patients with uremia.

Future investigations must move beyond correlation to establish causation. A critical area of inquiry is how the incorporation of this compound into a tRNA molecule affects its structure and function. Research is needed to determine if this double methylation at the Watson-Crick face (N1) and the Hoogsteen edge (N7) disrupts or alters the canonical L-shaped tertiary structure of tRNA. Such structural changes could profoundly impact tRNA stability, aminoacylation, and its interaction with the ribosome during translation. Understanding these structural consequences is a vital step toward explaining how elevated levels of this compound contribute to the pathophysiology of cancer.

Comparative Research with Structurally Related Dimethylguanosines in Distinct Biological Roles

To delineate the specific function of this compound, it is essential to conduct comparative studies with its structural isomers, such as N2,N2-dimethylguanosine (m²₂G) and N2,7-dimethylguanosine (m2,7G), as well as the singly methylated 7-methylguanosine (B147621) (m7G). These related compounds are also found in RNA and have more clearly defined roles, providing a valuable framework for comparison.

For instance, N2,N2-dimethylguanosine is a well-characterized modification in tRNA that is crucial for maintaining structural stability and ensuring translational efficiency. medchemexpress.com Its synthesis is catalyzed by the TRM1 family of enzymes. nih.govrsc.org In contrast, 7-methylguanosine (m7G) is famously known as a key component of the 5'-cap of eukaryotic mRNA, where it stabilizes the transcript and facilitates translation initiation. medchemexpress.comebi.ac.uknih.gov It is also found internally in tRNA, where it contributes to the stability of the tertiary structure. nih.govresearchgate.net N2,7-dimethylguanosine is another modified nucleotide involved in epigenetic and translation regulation. biosynth.com

By comparing the enzymatic pathways, structural impacts on RNA, and resulting biological outcomes of these different dimethylated and monomethylated guanosines, researchers can isolate the unique contributions of the specific methylation pattern of this compound. This comparative approach will be instrumental in preventing the generalization of functions among isomers and in pinpointing the distinct role of this compound in cellular processes.

Interactive Data Table: Comparative Analysis of Modified Guanosines

| Feature | This compound | N2,N2-Dimethylguanosine (m²₂G) | 7-Methylguanosine (m7G) |

| Methylation Positions | N1 and N7 | Two methyl groups at N2 | N7 |

| Precursor Molecule | 1-Methylguanosine | N2-Methylguanosine | Guanosine |

| Known Enzyme(s) | Not yet identified | TRM1 (Yeast), TRMT1 (Humans) medchemexpress.comnih.gov | METTL1-WDR4 complex (tRNA), RNMT (mRNA cap) nih.govbohrium.comtandfonline.com |

| Typical Location in RNA | tRNA | tRNA, mRNA rsc.orgcaymanchem.comchemsrc.com | 5' cap of mRNA, tRNA variable loop ebi.ac.uknih.gov |

| Known Biological Role(s) | Associated with carcinogenesis and uremia. | tRNA structural stability, translation efficiency, hinders reverse transcription. medchemexpress.commedchemexpress.commdpi.com | mRNA stability, translation regulation, tRNA structure stabilization. medchemexpress.comnih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying 1,7-dimethylguanosine in biological fluids?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, with protocols optimized for polar metabolites. For example, reverse-phase HPLC coupled with tandem MS (HPLC-MS/MS) can separate this compound from isomers like 1,2- or 2,2-dimethylguanosine. Derivatization is not required, but ion-pairing agents (e.g., tributylamine) enhance retention .

- Data Handling : Use databases like HMDB or CEU Mass Mediator for metabolite identification by matching m/z values, retention times, and fragmentation patterns. Cross-validate with synthetic standards to confirm identity .

Q. How does this compound differ structurally and functionally from other methylated guanosine derivatives?

- Structural Analysis : this compound (m¹,⁷G) is a purine ribonucleoside with methyl groups at positions 1 and 7 of the guanine base. This contrasts with m²,²G (dimethylation at position 2), which is catalyzed by TRMT1 in tRNAs .

- Functional Implications : Unlike m²,²G, which stabilizes tRNA structure, m¹,⁷G’s role is less defined but has been linked to stress-responsive RNA modifications in eukaryotes .

Q. What are the standard protocols for ensuring the stability of this compound during sample preparation?

- Best Practices : Store samples at -80°C to prevent degradation. Use acidic conditions (pH 4–5) during extraction to inhibit enzymatic hydrolysis. Avoid freeze-thaw cycles and include protease/RNase inhibitors in buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in detecting this compound across different analytical platforms (e.g., GC/MS vs. LC-MS)?

- Method Comparison : GC/MS requires derivatization (e.g., silylation), which may alter labile methyl groups, leading to misidentification. LC-MS avoids this but requires high-resolution instruments (e.g., Q-TOF) to distinguish isomers. Cross-platform validation with isotopically labeled internal standards is critical .

- Case Study : In plasma, this compound was undetectable via GC/MS due to derivatization-induced instability but identified via LC-MS with optimized ion-pairing chromatography .

Q. What is the role of this compound in disease mechanisms, such as viral infections or neurodegenerative disorders?

- Biomarker Potential : Elevated levels of this compound in COVID-19 patients correlate with disease severity, suggesting its role in immune response modulation .

- Neurodevelopmental Links : TRMT1, which methylates guanosine in tRNAs, is associated with intellectual disability when dysregulated. While TRMT1 primarily forms m²,²G, its homologs may influence m¹,⁷G levels, implicating RNA methylation in neurodevelopment .

Q. How can researchers address challenges in distinguishing this compound from its γ-lactone derivatives in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.